Meta'-di-hydroxy-phenylalaninemeta

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meta’-di-hydroxy-phenylalaninemeta is a nonproteinogenic amino acid with an intriguing bio-synthetic origin. Unlike the well-characterized biogenesis of tyrosine from phenylalanine, the mechanistic basis for meta-hydroxylation remains unknown .

Synthesis Analysis

The synthesis of meta’-di-hydroxy-phenylalaninemeta involves the hydroxylation of phenylalanine at the meta position. This process is mediated by a specific enzyme, 3-hydroxylase (Phe3H) , which catalyzes the conversion of phenylalanine to meta-l-tyrosine. The enzyme’s kinetic parameters demonstrate efficient regiospecific generation of meta-l-tyrosine from phenylalanine .

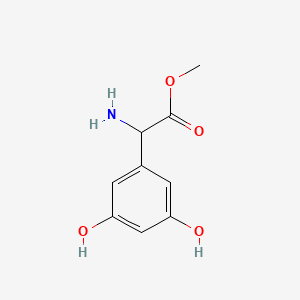

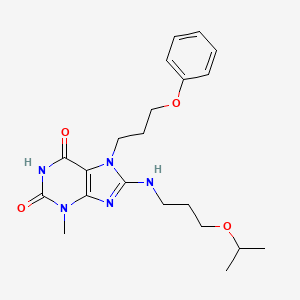

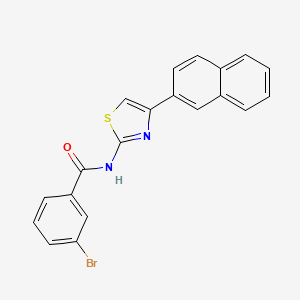

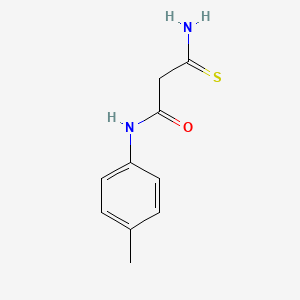

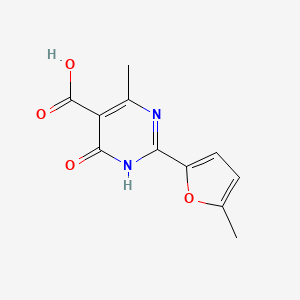

Molecular Structure Analysis

The molecular structure of meta’-di-hydroxy-phenylalaninemeta involves a hydroxyl group attached to the meta position of the phenylalanine side chain. This modification results in the formation of meta-l-tyrosine, a rare nonproteinogenic amino acid .

Chemical Reactions Analysis

The key chemical reaction involves the hydroxylation of phenylalanine at the meta position. The enzyme Phe3H facilitates this transformation, leading to the production of meta-l-tyrosine. The exact mechanism of meta-hydroxylation remains an area of active research, with two possible mechanisms proposed: direct enzyme-catalyzed deprotonation following electrophilic aromatic substitution or stereospecific loss of one proton after a 1,2-hydride shift .

Mechanism of Action

The enzyme Phe3H plays a crucial role in the meta-hydroxylation process. It binds the tetrahydropterin cofactor, the phenylalanine substrate, and molecular oxygen. The resulting complex initiates the hydroxylation reaction, leading to the formation of meta-l-tyrosine. The enzyme’s ability to regiospecifically hydroxylate unnatural fluorinated substrates further highlights its significance .

properties

IUPAC Name |

methyl 2-amino-2-(3,5-dihydroxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-14-9(13)8(10)5-2-6(11)4-7(12)3-5/h2-4,8,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSOEOPINVKYBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC(=C1)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Meta'-di-hydroxy-phenylalaninemeta | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2774751.png)

![1-[(5-Chloropyrazin-2-yl)methyl]-3-[[1-(hydroxymethyl)cyclopentyl]-phenylmethyl]urea](/img/structure/B2774752.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2774755.png)

![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2774765.png)